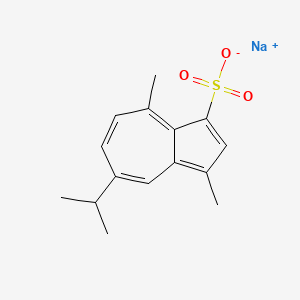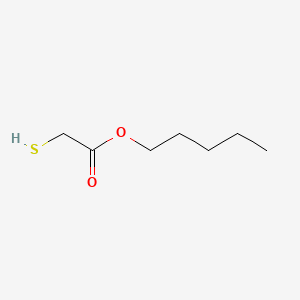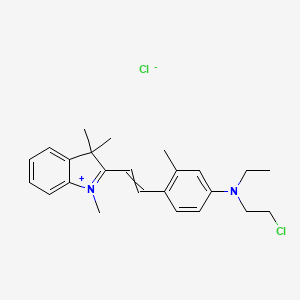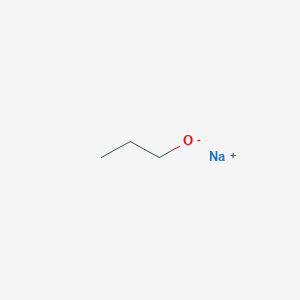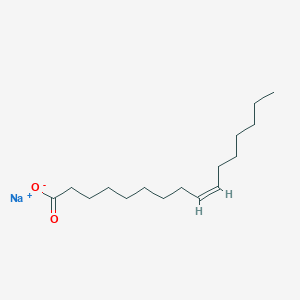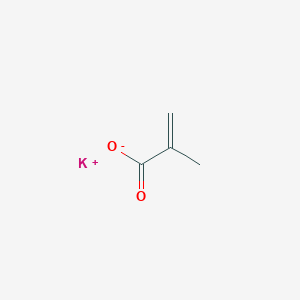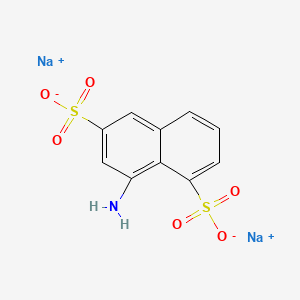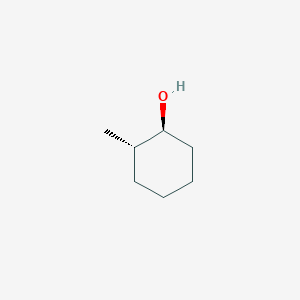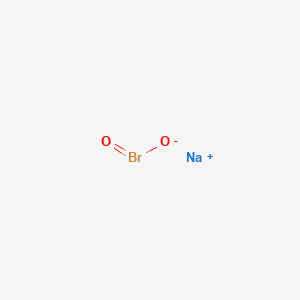
methylphosphonoylmethane
Übersicht
Beschreibung
The dimethylphosphinyl radical is a phosphorus-centered radical characterized by the presence of two methyl groups attached to a phosphorus atom. Radicals, including phosphorus-centered radicals, play a crucial role in various chemical processes due to their high reactivity and ability to form new bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The dimethylphosphinyl radical can be generated through various synthetic routes. One common method involves the oxidation or reduction of dimethylphosphine precursors. For instance, the radical can be produced by the hydrogen atom abstraction from dimethylphosphine using radical initiators such as 2,2-diphenyl-1-picryl-hydrazyl . Another approach involves the use of photo- or electrochemical methods to generate the radical from suitable precursors .
Industrial Production Methods: Industrial production of the dimethylphosphinyl radical typically involves large-scale chemical reactors where controlled conditions of temperature, pressure, and reactant concentrations are maintained. The use of stoichiometric amounts of oxidizing or reducing agents, bases, and radical initiators is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: The dimethylphosphinyl radical undergoes various types of chemical reactions, including:
Oxidation: The radical can be oxidized to form dimethylphosphine oxide.
Reduction: Reduction reactions can convert the radical back to dimethylphosphine.
Substitution: The radical can participate in substitution reactions, where it replaces another group in a molecule.
Common Reagents and Conditions: Common reagents used in reactions involving the dimethylphosphinyl radical include radical initiators, oxidizing agents, and reducing agents. Conditions such as temperature, solvent, and concentration of reactants are carefully controlled to optimize the reaction outcomes .
Major Products: The major products formed from reactions involving the dimethylphosphinyl radical depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield dimethylphosphine oxide, while substitution reactions can produce a variety of organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
The dimethylphosphinyl radical has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of the dimethylphosphinyl radical involves its high reactivity due to the presence of an unpaired electron on the phosphorus atom. This reactivity allows the radical to participate in various chemical reactions, forming new bonds and generating reactive intermediates. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphinyl Radical: Similar to the dimethylphosphinyl radical but with phenyl groups instead of methyl groups.
Phosphonyl Radicals: These radicals have an oxygen atom bonded to the phosphorus atom, making them more stable than phosphinyl radicals.
Uniqueness: Compared to other phosphorus-centered radicals, the dimethylphosphinyl radical offers distinct advantages in terms of reactivity and selectivity in chemical reactions .
Eigenschaften
IUPAC Name |
methylphosphonoylmethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7OP/c1-4(2)3/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDIHUZVQPKSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7211-39-4 | |
| Record name | Phosphine oxide, dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7211-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


